2-(2-Fluoro-4-methoxyphenyl)morpholinehydrochloride
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Overview
Description
2-(2-Fluoro-4-methoxyphenyl)morpholinehydrochloride is a chemical compound with the molecular formula C11H14FNO2·HCl. It is a morpholine derivative that contains a fluorine and a methoxy group attached to a phenyl ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methoxyphenyl)morpholinehydrochloride typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction parameters. The purification of the final product is achieved through crystallization and filtration techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-methoxyphenyl)morpholinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-Fluoro-4-methoxyphenyl)morpholinehydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)morpholinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenyl)morpholinehydrochloride
- 2-(2-Fluorophenoxy)methyl)morpholinehydrochloride
- 2-Fluoro-4-methylaniline
Uniqueness
2-(2-Fluoro-4-methoxyphenyl)morpholinehydrochloride is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H15ClFNO2 |
---|---|
Molecular Weight |
247.69 g/mol |
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-14-8-2-3-9(10(12)6-8)11-7-13-4-5-15-11;/h2-3,6,11,13H,4-5,7H2,1H3;1H |
InChI Key |
LADFJMKLSVVDKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CNCCO2)F.Cl |
Origin of Product |
United States |
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